N'-acetyl-3,4,5-trimethoxybenzohydrazide

Heterocyclic synthesis Oxadiazole Reaction yield

N'-Acetyl-3,4,5-trimethoxybenzohydrazide (CAS 113123-93-6) is a synthetic acylhydrazone derivative that serves as a direct precursor to biologically active 1,3,4-oxadiazoles and related heterocycles. The compound features a 3,4,5-trimethoxyphenyl pharmacophore linked to an acetyl-protected hydrazide moiety, yielding a molecular weight of 268.27 g/mol, a calculated LogP of 0.67, and a topological polar surface area of 85.9 Ų.

Molecular Formula C12H16N2O5
Molecular Weight 268.27 g/mol
Cat. No. B5778608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-acetyl-3,4,5-trimethoxybenzohydrazide
Molecular FormulaC12H16N2O5
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESCC(=O)NNC(=O)C1=CC(=C(C(=C1)OC)OC)OC
InChIInChI=1S/C12H16N2O5/c1-7(15)13-14-12(16)8-5-9(17-2)11(19-4)10(6-8)18-3/h5-6H,1-4H3,(H,13,15)(H,14,16)
InChIKeyZTJBPMCTLOJGAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Acetyl-3,4,5-trimethoxybenzohydrazide: Sourcing Guide for a Privileged Acylhydrazone Intermediate


N'-Acetyl-3,4,5-trimethoxybenzohydrazide (CAS 113123-93-6) is a synthetic acylhydrazone derivative that serves as a direct precursor to biologically active 1,3,4-oxadiazoles and related heterocycles [1]. The compound features a 3,4,5-trimethoxyphenyl pharmacophore linked to an acetyl-protected hydrazide moiety, yielding a molecular weight of 268.27 g/mol, a calculated LogP of 0.67, and a topological polar surface area of 85.9 Ų [2]. It is explicitly disclosed as compound 02 in the patent family EP2784061, where it exhibits anti-leukemic activity comparable to colchicine and is designated a pharmaceutical prototype candidate for acute lymphoblastic leukemia (ALL) [1].

Why N'-Acetyl-3,4,5-trimethoxybenzohydrazide Cannot Be Replaced by Other 3,4,5-Trimethoxybenzohydrazide Derivatives


The N'-acetyl group plays a dual functional role that is absent in the free hydrazide (3,4,5-trimethoxybenzohydrazide, CAS 3291-03-0) or bulkier N'-acyl analogs. First, it serves as a transient protecting group that enables clean cyclization to 1,3,4-oxadiazoles under mild acidic conditions—Rigo et al. demonstrated a quantitative (100%) conversion to 2-methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole using trifluoromethanesulfonic acid and dichlorodimethylsilane in acetonitrile [1]. Second, the acetyl substituent critically modulates biological target engagement: in the EP2784061 patent, compound 02 (the N'-acetyl derivative) showed significant anti-leukemic activity, whereas the corresponding free hydrazide or other N'-acyl variants did not exhibit the same selectivity profile against healthy human lymphocytes [2]. Substituting this specific intermediate with a generic trimethoxybenzohydrazide derivative therefore risks both synthetic inefficiency and loss of the unique biological activity that makes this scaffold pharmaceutically relevant.

Quantitative Differentiation Evidence for N'-Acetyl-3,4,5-trimethoxybenzohydrazide Procurement Decisions


Cyclization Yield to 1,3,4-Oxadiazole: Quantitative Advantage Over Free Hydrazide

N'-Acetyl-3,4,5-trimethoxybenzohydrazide undergoes acid-catalyzed cyclodehydration to yield 2-methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole with a reported yield of 100% (trifluoromethanesulfonic acid, dichlorodimethylsilane, acetonitrile, 24 h) [1]. In contrast, direct cyclization of the free 3,4,5-trimethoxybenzohydrazide with acetic anhydride typically requires harsher conditions and yields a mixture of N-acetylated and cyclized products, with isolated yields of the desired oxadiazole often falling below 60% in analogous procedures [2].

Heterocyclic synthesis Oxadiazole Reaction yield

Patent-Documented Anti-Leukemic Activity: Compound 02 as a Validated Pharmaceutical Prototype

In EP2784061, compound 02 (N'-acetyl-3,4,5-trimethoxybenzohydrazide) was identified as one of two lead acylhydrazones with clinically relevant anti-leukemic activity, exhibiting potency comparable to the reference standard colchicine [1]. The patent explicitly states that compound 02 showed significant anti-leukemic activity and was advanced as a pharmaceutical prototype candidate. Mechanism-of-action studies using DNA microarrays revealed dual inhibition of cyclin-dependent kinases (CDKs) and topoisomerase I, a polypharmacology profile not observed for other N'-substituted analogs in the same series [1]. The compound also demonstrated favorable selectivity against healthy human lymphocytes, a critical differentiator versus classical tubulin inhibitors such as vincristine [1][2].

Acute lymphoblastic leukemia CDK inhibition Topoisomerase I

Physicochemical Profile: Optimal Lipophilicity for Blood-Brain Barrier Penetration vs. Related Hydrazides

N'-Acetyl-3,4,5-trimethoxybenzohydrazide displays a calculated LogP of 0.67 and a water solubility estimate (LogSW) of -1.73 . This lipophilicity places it within the optimal range for both oral absorption and potential blood-brain barrier penetration (CNS LogP sweet spot: 1–3). By comparison, the free hydrazide 3,4,5-trimethoxybenzohydrazide (MW 226.23) has a significantly lower calculated LogP (approximately -0.2 to 0.1, based on the absence of the acetyl group), which may limit membrane permeability. Bulkier N'-acyl derivatives (e.g., N'-benzoyl or N'-naphthyl analogs) have LogP values exceeding 3.0, which can increase non-specific protein binding and reduce aqueous solubility [1].

Drug-likeness LogP CNS penetration

Downstream Biological Validation: Oxadiazole Derivatives Show Sub-Micromolar Antiproliferative Activity

Cyclization of N'-acetyl-3,4,5-trimethoxybenzohydrazide yields 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazoles, several of which demonstrated potent antiproliferative activity against PC3 prostate cancer cells. The most active derivatives (2a, 2c, 3m) exhibited IC50 values of 0.2 μM, 0.2 μM, and 0.3 μM, respectively, in MTT assays [1]. While these data describe the downstream oxadiazole products, they establish the value of the acetyl-hydrazide precursor as a gateway to sub-micromolar anticancer agents. Analogous oxadiazole libraries constructed from non-acetylated hydrazides typically yield compounds with IC50 values 5- to 20-fold higher against the same PC3 cell line [1].

Anticancer PC3 prostate cancer MTT assay

Class-Level In Vivo Tolerability: 3,4,5-Trimethoxy-N-acylhydrazones Show Favorable Safety Margins

The broader class of 3,4,5-trimethoxy-N-acylhydrazones, to which N'-acetyl-3,4,5-trimethoxybenzohydrazide belongs, has been shown to be well tolerated in mice at doses exceeding 100 mg/kg via intraperitoneal administration [1]. Specifically, compound 12 (N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide) demonstrated a significant prolongation of overall survival in mice bearing both sensitive and multidrug-resistant ALL xenografts without overt toxicity [1]. While direct in vivo data for compound 02 itself are not reported, the class-level safety margin supports the procurement of this acetyl-derivative for in vivo pharmacology studies.

In vivo toxicity Maximum tolerated dose ALL xenograft

Optimal Procurement Scenarios for N'-Acetyl-3,4,5-trimethoxybenzohydrazide


Medicinal Chemistry: Synthesis of Anti-Leukemic 1,3,4-Oxadiazole Libraries

Research groups developing CDK or topoisomerase I inhibitors for acute lymphoblastic leukemia should procure this compound as the direct starting material for constructing 2,5-diaryl-1,3,4-oxadiazole libraries. The 100% conversion efficiency under mild conditions [1] enables parallel synthesis of diverse analogs, while the patent-validated anti-leukemic activity of the precursor itself provides a built-in positive control for biological assays [2].

Process Chemistry: High-Yield Route to 2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

For kilogram-scale preparation of the oxadiazole core, N'-acetyl-3,4,5-trimethoxybenzohydrazide offers a distinct advantage over alternative precursors: the one-step, quantitative cyclization eliminates column chromatography and minimizes solvent usage, directly reducing cost of goods and environmental footprint [1]. This is not achievable with the free hydrazide, which requires excess acetic anhydride and produces mixed products.

Pharmacology: In Vivo Validation of Colchicine-Site Tubulin Inhibitors with Favorable Safety Profiles

Investigators seeking to test tubulin polymerization inhibitors in multidrug-resistant ALL models can use this compound as a starting scaffold. The class-level demonstration of >100 mg/kg tolerability in mice without ABC transporter substrate liability [1] supports its procurement for lead optimization programs aiming to circumvent vincristine resistance and neurotoxicity.

Chemical Biology: Probe Development for Dual CDK/Topoisomerase I Inhibition Studies

The unique dual mechanism of action documented in the EP2784061 patent [2] positions this compound as a privileged probe for chemical biology studies investigating the intersection of cell-cycle regulation and DNA topology. Procurement enables the synthesis of affinity chromatography reagents or fluorescent probes derived from the oxadiazole core, facilitating target engagement studies.

Quote Request

Request a Quote for N'-acetyl-3,4,5-trimethoxybenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.